NF-κB Transcriptional Activity Inhibition: Potency Data from the Chroman-2-Carboxamide Scaffold Class
The chroman-2-carboxamide class demonstrates potent, substituent-dependent NF-κB inhibition as a critical therapeutic mechanism. Although direct IC50 data for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is not publicly available, its scaffold is structurally validated. The most potent literature examples, 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides, achieve IC50 values of 20.2–24.0 μM, a two-fold improvement over the reference compound KL-1156 (IC50 = 43.9 μM) [1]. This quantitatively establishes the scaffold's capability for potent NF-κB modulation, a mechanism less well-substantiated for simpler pyrazine or furan analogs lacking the full chroman-2-carboxamide core.
| Evidence Dimension | NF-κB transcription inhibition in LPS-stimulated RAW 264.7 cells |
|---|---|
| Target Compound Data | No direct data; class representative IC50 range: 20.2–24.0 μM [1] |
| Comparator Or Baseline | KL-1156 reference inhibitor (IC50: 43.9 μM) [1] |
| Quantified Difference | Class representatives are ~2.0–2.2 fold more potent than the reference compound. |
| Conditions | Lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells; NF-κB transcription inhibition assay [1]. |
Why This Matters
This scalar fold-improvement over a published reference compound anchors the chroman-2-carboxamide core as a potent anti-inflammatory module, supporting a procurement decision over isolated furan-pyrazine fragments.
- [1] Kwak JH, et al. Synthesis and nuclear factor-kappaB inhibitory activities of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides. Arch Pharm Res. 2009 Feb;32(2):185-93. PMID: 19280144. View Source
